molecular formula C26H28N4O2 B2937089 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226439-51-5

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No. B2937089
CAS RN: 1226439-51-5
M. Wt: 428.536
InChI Key: PSVRYEAOCUAACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

The research into quinoline derivatives, such as 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide, has shown promising applications in the field of antimicrobial and antibacterial activities. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrate the potential of similar compounds in combating fungal and bacterial infections. These compounds, synthesized from lead molecules involving quinoline carboxylic acids, were screened for their antifungal and antibacterial activities, highlighting the role of quinoline derivatives in medicinal chemistry as potential antimicrobial agents (N. Patel & S. D. Patel, 2010).

Insecticidal Activity

Another significant application is in the development of insecticides. Pyridine derivatives, sharing structural similarities with quinoline compounds, have been synthesized and tested against cowpea aphids, demonstrating potent insecticidal activities. Such studies suggest that quinoline-based compounds could be engineered to target a range of agricultural pests, thereby contributing to pest control and crop protection strategies. The insecticidal activity of compound 1, for example, was found to be approximately 4-fold that of acetamiprid, a widely used insecticide, indicating the potential of these compounds in agricultural applications (E. A. Bakhite et al., 2014).

Antihelminthic Activity

Research also extends into the realm of antihelminthic activities, where compounds derived from quinoline and isoquinoline have been tested for their efficacy against helminths. The synthesis of 2-[3-methyl-6-methoxy-7-(n-propoxy)-3,4-dihydroisoquinolin-1]ethanoic acid amides and their testing for antihelminthic and insecticidal activities indicate that these compounds could serve as potent alternatives to existing antihelminthic drugs, offering new avenues for the treatment of parasitic worm infections. Some of these compounds exhibited greater activity than Pyrantel, a drug commonly used for treating parasitic worm infections, showcasing the potential of quinoline derivatives in developing new therapeutic agents (O. V. Surikova et al., 2017).

properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-18-7-8-24-23(14-18)25(21(15-27)17-28-24)30-11-9-20(10-12-30)26(31)29-16-19-5-4-6-22(13-19)32-2/h4-8,13-14,17,20H,3,9-12,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRYEAOCUAACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

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